molecular formula C8H11ClN2O2S B13618607 1-chloro-N-methyl-N-(pyridin-2-ylmethyl)methanesulfonamide

1-chloro-N-methyl-N-(pyridin-2-ylmethyl)methanesulfonamide

Katalognummer: B13618607
Molekulargewicht: 234.70 g/mol
InChI-Schlüssel: ZAELODBKLHDXGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-N-methyl-N-(pyridin-2-ylmethyl)methanesulfonamide is a chemical compound with the molecular formula C8H11ClN2O2S and a molecular weight of 234.7 g/mol . This compound is characterized by the presence of a chloro group, a methyl group, and a pyridin-2-ylmethyl group attached to a methanesulfonamide backbone. It is used in various chemical and industrial applications due to its unique structural properties.

Vorbereitungsmethoden

The synthesis of 1-chloro-N-methyl-N-(pyridin-2-ylmethyl)methanesulfonamide can be achieved through several synthetic routes. One common method involves the reaction of N-methyl-N-(pyridin-2-ylmethyl)methanesulfonamide with a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions . The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to ensure the selective chlorination of the methanesulfonamide group.

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the desired product. These methods often incorporate advanced purification techniques such as recrystallization or chromatography to obtain high-purity this compound .

Analyse Chemischer Reaktionen

1-Chloro-N-methyl-N-(pyridin-2-ylmethyl)methanesulfonamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups attached to the methanesulfonamide backbone.

Wissenschaftliche Forschungsanwendungen

1-Chloro-N-methyl-N-(pyridin-2-ylmethyl)methanesulfonamide has a wide range of applications in scientific research, including:

Vergleich Mit ähnlichen Verbindungen

1-Chloro-N-methyl-N-(pyridin-2-ylmethyl)methanesulfonamide can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, particularly its reactivity and versatility in various applications.

Eigenschaften

Molekularformel

C8H11ClN2O2S

Molekulargewicht

234.70 g/mol

IUPAC-Name

1-chloro-N-methyl-N-(pyridin-2-ylmethyl)methanesulfonamide

InChI

InChI=1S/C8H11ClN2O2S/c1-11(14(12,13)7-9)6-8-4-2-3-5-10-8/h2-5H,6-7H2,1H3

InChI-Schlüssel

ZAELODBKLHDXGJ-UHFFFAOYSA-N

Kanonische SMILES

CN(CC1=CC=CC=N1)S(=O)(=O)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.